molecular formula C25H26O5 B157589 6,8-Diprenylgenistein CAS No. 51225-28-6

6,8-Diprenylgenistein

Katalognummer: B157589
CAS-Nummer: 51225-28-6
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: UCHYSPNEUSDFQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action:
6,8-Diprenylgenistein has been shown to inhibit lymphangiogenesis and lymph node metastasis in oral cancer models. In vitro studies demonstrated that 6,8-DG significantly reduces the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human VEGF-A (rhVEGF-A) . The compound acts by suppressing the expression and activation of VEGF receptor-2 (VEGFR-2) and downstream signaling pathways associated with lymphangiogenesis, such as FAK, PI3K, AKT, p38 MAPK, and ERK .

In Vivo Studies:
In a sentinel lymph node animal model for oral cancer, 6,8-DG significantly inhibited tumor-induced lymphangiogenesis and reduced lymph node metastasis . The compound's ability to decrease the expression of hypoxia-inducible factor (HIF-1α) further supports its role in inhibiting cancer progression by downregulating VEGF-A signaling .

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity potential of this compound. Research indicates that this compound can modulate lipid metabolism and reduce body weight gain in high-fat diet-induced obesity models. The mechanisms involve the regulation of adipocyte differentiation and inhibition of lipid accumulation in adipose tissues .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various pathogens. It has been reported to show bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that 6,8-DG can disrupt bacterial cell membranes effectively .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

ApplicationKey FindingsReferences
Anti-CancerInhibits VEGF-A-induced lymphangiogenesis and metastasis; affects HIF-1α expression
Anti-ObesityReduces body weight gain; modulates lipid metabolism
AntimicrobialExhibits bactericidal activity against MRSA; effective against Gram-positive bacteria

Case Studies

Case Study 1: Oral Cancer Research
A study published in International Journal of Molecular Sciences explored the effects of 6,8-DG on oral squamous cell carcinoma. The results indicated that treatment with varying concentrations of 6,8-DG led to a dose-dependent reduction in VEGF-A expression and associated lymphangiogenic activity in vitro and in vivo .

Case Study 2: Obesity Management
Another study investigated the anti-obesity effects of 6,8-DG using an animal model. The findings suggested that supplementation with this isoflavonoid significantly reduced fat accumulation and improved metabolic parameters compared to control groups .

Wirkmechanismus

Target of Action

6,8-Diprenylgenistein (6,8-DG) is an isoflavonoid that primarily targets vascular endothelial growth factor A (VEGF-A) and its receptor VEGFR-2 . VEGF-A is a signal protein that stimulates the formation of blood vessels, and VEGFR-2 is a receptor protein on the surface of cells that binds to VEGF-A . 6,8-DG also targets lipogenic genes by regulating transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) , and hormones such as leptin and adiponectin .

Mode of Action

6,8-DG inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) treated with recombinant human VEGF-A . It achieves this by inhibiting the expression and activation of VEGFR-2 stimulated by VEGF-A in HLMECs . Furthermore, 6,8-DG reduces lipogenic genes by regulating transcription factors and hormones .

Biochemical Pathways

6,8-DG affects several biochemical pathways. It inhibits the activation of lymphangiogenesis-related downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK in VEGF-A-treated HLMECs . Additionally, 6,8-DG inhibits the expression of the hypoxia-inducible factor (HIF-1α) , which is involved in the expression of VEGF-A .

Result of Action

The action of 6,8-DG results in the inhibition of VEGF-A-induced lymphangiogenesis and lymph node metastasis both in vitro and in vivo . This is likely mediated by the inhibition of VEGF-A expression in cancer cells and the suppression of the VEGF-A/VEGFR-2 signaling pathway in HLMECs .

Analyse Chemischer Reaktionen

Biologische Aktivität

6,8-Diprenylgenistein (6,8-DG) is a hydroxyflavonoid derived from the plant Cudrania tricuspidata, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its effects on lymphangiogenesis, cancer metastasis, anti-obesity properties, and other relevant mechanisms.

Chemical Structure

This compound is characterized by its unique chemical structure that contributes to its biological activity. The compound features two prenyl groups at the 6 and 8 positions of the genistein skeleton.

Inhibition of Lymphangiogenesis

Recent studies have highlighted the role of 6,8-DG in inhibiting lymphangiogenesis, particularly in the context of oral cancer. The compound has been shown to:

  • Inhibit VEGF-A-Induced Lymphangiogenesis : In vitro experiments demonstrated that 6,8-DG significantly reduced the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) stimulated by recombinant human VEGF-A (rhVEGF-A) .
  • Suppress Tumor-Induced Lymphangiogenesis : In vivo studies using a sentinel lymph node model indicated that 6,8-DG effectively suppressed lymphatic vessel formation and metastasis induced by tumors .

The underlying mechanisms involve the inhibition of VEGF-A expression and interference with the VEGF-A/VEGFR-2 signaling pathway. Specifically, 6,8-DG was found to inhibit the phosphorylation of key signaling molecules such as FAK, PI3K, AKT, and ERK in rhVEGF-A-treated HLMECs .

Anti-Obesity Effects

This compound has also been investigated for its anti-obesity properties. Research indicates that it:

  • Regulates Lipid Metabolism : The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in lipid metabolism regulation. This activation leads to the inhibition of acetyl-CoA carboxylase (ACC) and hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), both involved in fat synthesis .
  • Improves Lipid Profiles : Studies have shown that 6,8-DG can positively affect lipid profiles in models of high-fat diet-induced obesity .

Oral Cancer Research

A significant case study involved the application of 6,8-DG in oral cancer research. The findings suggested that:

  • Inhibition of Lymph Node Metastasis : In a study utilizing an oral cancer sentinel lymph node model, treatment with 6,8-DG resulted in a marked reduction in tumor-induced lymphatic vessel density and metastasis .
  • Mechanistic Insights : The study provided insights into how 6,8-DG affects HIF-1α levels, which are crucial for VEGF-A expression under hypoxic conditions. The compound was found to inhibit HIF-1α protein levels without affecting its mRNA levels .

Summary of Biological Activities

Biological ActivityMechanism/Effect
Inhibition of LymphangiogenesisSuppresses VEGF-A signaling; inhibits proliferation and migration of HLMECs
Anti-Cancer EffectsReduces tumor-induced lymphatic vessel formation and metastasis
Anti-Obesity PropertiesActivates AMPK; regulates lipid metabolism; improves lipid profiles
Antioxidant ActivityExhibits antioxidant properties contributing to overall health benefits

Eigenschaften

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHYSPNEUSDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314991
Record name 6,8-Diprenylgenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51225-28-6
Record name 6,8-Diprenylgenistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51225-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Diprenylgenistein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Diprenylgenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIPRENYLGENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLK2TR6W3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Diprenylgenistein
Reactant of Route 2
Reactant of Route 2
6,8-Diprenylgenistein
Reactant of Route 3
Reactant of Route 3
6,8-Diprenylgenistein
Reactant of Route 4
Reactant of Route 4
6,8-Diprenylgenistein
Reactant of Route 5
Reactant of Route 5
6,8-Diprenylgenistein
Reactant of Route 6
Reactant of Route 6
6,8-Diprenylgenistein

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.